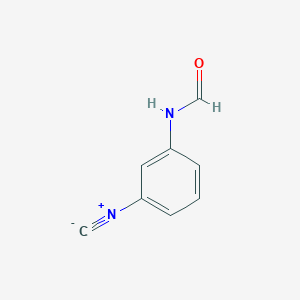

3-Isocyanophenylformamide

Description

Properties

CAS No. |

730964-90-6 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

N-(3-isocyanophenyl)formamide |

InChI |

InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11) |

InChI Key |

MZYAISYVRUNVOL-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC=CC(=C1)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Isocyanophenylformamide from Primary Formamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isocyanophenylformamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formylation of a primary amine followed by a dehydration reaction to yield the target isocyanide. This document outlines the detailed methodologies for these key transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from m-phenylenediamine (1,3-diaminobenzene).

-

Formylation: The initial step involves the selective mono-formylation of m-phenylenediamine to produce N-(3-aminophenyl)formamide. This reaction introduces the formamide group that will be subsequently dehydrated.

-

Dehydration: The resulting N-(3-aminophenyl)formamide is then subjected to dehydration to convert the formamide functional group into an isocyanide, yielding this compound.

This strategy is a common and effective method for the preparation of aryl isocyanides from their corresponding primary amines.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for the formylation of amines and the dehydration of formamides.[1][3]

2.1. Step 1: Synthesis of N-(3-aminophenyl)formamide (Formylation)

The formylation of amines can be achieved using various reagents, including formic acid.[4]

Materials:

-

m-Phenylenediamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, dissolve m-phenylenediamine (1.0 equivalent) in toluene.

-

Add formic acid (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude N-(3-aminophenyl)formamide. The product can be purified by recrystallization or column chromatography if necessary.

2.2. Step 2: Synthesis of this compound (Dehydration)

The dehydration of the formamide to the isocyanide is a critical step and can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1][2][3]

Materials:

-

N-(3-aminophenyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of N-(3-aminophenyl)formamide (1.0 equivalent) in triethylamine (used as both solvent and base) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 5-10 minutes. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is poured directly onto a pre-packed silica gel column.

-

The product is eluted with 100% diethyl ether to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1 | Formylation | m-Phenylenediamine, Formic Acid | Toluene | Reflux | 4-9 hours | High |

| 2 | Dehydration | N-(3-aminophenyl)formamide, POCl₃, Triethylamine | Triethylamine | 0 °C | 5-10 minutes | High to Excellent |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Characteristic Peaks |

| IR (Infrared) | Strong, sharp peak around 2150-2100 cm⁻¹ (N≡C stretch) |

| ¹H NMR (Proton NMR) | Aromatic protons in the range of 7.0-8.0 ppm |

| ¹³C NMR (Carbon NMR) | Isocyanide carbon signal in the range of 155-170 ppm |

Note: The spectroscopic data is predicted based on the known chemical shifts for similar isocyanide compounds. Actual values may vary.

Diagrams

4.1. Logical Relationship Diagram: Synthesis Pathway

Caption: Overall synthetic route to this compound.

4.2. Experimental Workflow Diagram: Dehydration Step

References

An In-depth Technical Guide to 3-Isocyanophenylformamide: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isocyanophenylformamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited direct experimental data on this compound, this document focuses on its synthesis from its precursor, N-(3-aminophenyl)formamide, and predicts its chemical properties and reactivity based on established principles of analogous aryl isocyanides and formamides. Detailed experimental protocols for its synthesis are provided, alongside safety considerations. This guide aims to serve as a foundational resource for researchers interested in the utilization of this compound in their work.

Introduction

Chemical Properties

Direct experimental data for this compound is scarce. Therefore, the properties of its immediate precursor, N-(3-aminophenyl)formamide, are presented below as a reference. The predicted properties for this compound are based on computational models and the known characteristics of similar aromatic isocyanides.

N-(3-aminophenyl)formamide (Precursor)

| Property | Value | Source |

| CAS Number | 6262-24-4 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

This compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |

| Stability | May be sensitive to acidic conditions, which can hydrolyze the isocyanide group. Should be stored in a cool, dry place. |

Synthesis of this compound

The most viable route for the synthesis of this compound is the dehydration of its formamide precursor, N-(3-aminophenyl)formamide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) being common choices.[2][3][4]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Dehydration using Phosphorus Oxychloride

This protocol is adapted from general procedures for the synthesis of isocyanides from formamides.[4][5]

Materials:

-

N-(3-aminophenyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine or pyridine (2.2 equivalents) to the stirred solution.

-

To this mixture, add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Dehydration using p-Toluenesulfonyl Chloride

This protocol offers a milder alternative to phosphorus oxychloride.[2][6]

Materials:

-

N-(3-aminophenyl)formamide

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (3 equivalents) to the solution.

-

Under cooling with a water bath, add p-toluenesulfonyl chloride (1.5 equivalents).

-

Remove the cooling bath and stir the reaction mixture at room temperature for approximately 2 hours, or until TLC analysis indicates completion of the reaction.[2]

-

Work-up the reaction as described in the phosphorus oxychloride protocol (Section 3.2, steps 6-8).

-

Purify the crude product by column chromatography.

Reactivity

The reactivity of this compound is dictated by its two functional groups.

Reactivity of the Isocyanide Group

The isocyanide carbon is nucleophilic and can participate in a variety of reactions, including:

-

Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions with various dipolarophiles.

-

Multicomponent Reactions: This is a key area of isocyanide chemistry. Reactions such as the Passerini and Ugi reactions allow for the rapid construction of complex molecules from simple starting materials.

-

Coordination to Metals: The lone pair on the isocyanide carbon allows it to act as a ligand for transition metals.[7]

Caption: Key multicomponent reactions involving isocyanides.

Reactivity of the Formamide Group

The formamide group can undergo:

-

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to the corresponding amine.

-

N-Alkylation/N-Arylation: The nitrogen atom can be functionalized, although it is generally less nucleophilic than an amine.

-

Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing the molecule's physical properties and interactions with biological targets.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity.[8] Isocyanates, which are structurally related, are known respiratory sensitizers.[9] Therefore, appropriate safety precautions must be taken when handling this compound and its precursors.

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[9][10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While direct experimental data on this compound is limited, this guide provides a solid foundation for its synthesis and an informed perspective on its chemical properties and reactivity. The outlined synthetic protocols offer practical methods for its preparation, opening the door for its exploration in various fields of chemical research, from the development of novel synthetic methodologies to its potential application in drug discovery programs. As with any new compound, careful handling and thorough characterization are paramount for its successful and safe utilization.

References

- 1. guidechem.com [guidechem.com]

- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Analysis of 3-Isocyanophenylformamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a structured overview of the expected spectroscopic data for 3-Isocyanophenylformamide. Due to the limited availability of published experimental data for this specific compound, this document focuses on the characteristic spectroscopic features anticipated based on its functional groups and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The structure of this compound contains a central benzene ring substituted with a formamide (-NHCHO) group and an isocyanide (-N≡C) group. The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry based on the analysis of these functional groups.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (formamide) | ~8.0 - 8.5 | Singlet (broad) | 1H |

| C-H (formyl) | ~8.2 - 8.3 | Singlet | 1H |

| Ar-H | ~7.2 - 7.8 | Multiplet | 4H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C=O (formamide) | ~160 - 165 | ||

| N≡C (isocyanide) | ~155 - 165 | ||

| Ar-C | ~115 - 140 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (formamide) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aldehyde) | 2700 - 2900 | Weak |

| N≡C Stretch (isocyanide) | 2110 - 2165 | Strong |

| C=O Stretch (amide I) | 1650 - 1690 | Strong |

| N-H Bend (amide II) | 1510 - 1570 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight (exact mass) | 146.0480 g/mol |

| Common Fragmentation Patterns | Loss of CO, NCHO, NC |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements.

-

-

Data Processing:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Quantum Chemical Calculations for 3-Isocyanophenylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 3-isocyanophenylformamide. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. This guide details theoretical protocols for Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) calculations, presenting hypothetical yet plausible data to illustrate the expected outcomes. Furthermore, this document includes detailed workflows and logical diagrams to guide researchers in applying these computational methods for the analysis of similar small organic molecules relevant to drug discovery and development.

Introduction

This compound is a small organic molecule featuring both an isocyanide and a formamide functional group attached to a benzene ring. Understanding the conformational landscape, electronic properties, and reactivity of such molecules is crucial in the early stages of drug design and development. Quantum chemical calculations offer a powerful in-silico approach to predict these properties, providing insights that can guide experimental efforts. This guide presents a standardized computational workflow for characterizing this compound, which can be adapted for other novel compounds.

Theoretical Background

A variety of quantum chemistry methods are available for modeling molecular systems.[1] The choice of method depends on the desired balance between accuracy and computational cost.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2] While computationally efficient, it does not account for electron correlation, which can limit its accuracy.[2]

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory.[3][4] It generally provides more accurate results than HF, particularly for non-covalent interactions, but at a higher computational cost.[4]

-

Density Functional Theory (DFT): DFT is a widely used method in computational chemistry that calculates the electronic structure of a system based on its electron density.[5] The accuracy of DFT depends on the chosen exchange-correlation functional.[6][7]

Experimental Protocols: A Computational Approach

The following protocols outline a standard procedure for performing quantum chemical calculations on small organic molecules like this compound.

Geometry Optimization

The first step in characterizing a molecule is to find its most stable three-dimensional structure, known as the optimized geometry.

-

Protocol:

-

An initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry optimization is performed using a selected theoretical method and basis set (e.g., B3LYP/6-31G*).[3] This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.

-

The convergence of the optimization is confirmed when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

-

Frequency Calculations

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data.

-

Protocol:

-

Using the optimized geometry, a frequency calculation is performed at the same level of theory as the optimization.

-

The absence of imaginary frequencies confirms that the structure is a true minimum. One imaginary frequency would indicate a transition state.

-

The output provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[5]

-

Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometry using a higher level of theory or a larger basis set.[3]

-

Protocol:

-

The optimized geometry from the lower-level calculation is used as a fixed input.

-

A single-point energy calculation is performed using a more computationally expensive method (e.g., MP2/def2-TZVP or a larger basis set with the same DFT functional).[5]

-

Data Presentation: Hypothetical Results

The following tables summarize hypothetical quantitative data for this compound, calculated using the protocols described above. These values are illustrative and represent the type of data that would be generated from such calculations.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Hartree-Fock (HF) | B3LYP | M06-2X | MP2 |

| Basis Set | 6-31G | 6-31G | 6-31G | 6-31G |

| Zero-Point Energy (kcal/mol) | 85.3 | 78.5 | 79.1 | 80.2 |

| Enthalpy (Hartree) | -472.12345 | -474.98765 | -474.95432 | -473.56789 |

| Gibbs Free Energy (Hartree) | -472.16543 | -475.02987 | -474.99654 | -473.61011 |

Table 2: Calculated Electronic Properties of this compound

| Property | Hartree-Fock (HF) | B3LYP | M06-2X | MP2 |

| Basis Set | def2-TZVP | def2-TZVP | def2-TZVP | def2-TZVP |

| HOMO Energy (eV) | -9.8 | -7.2 | -7.5 | -8.1 |

| LUMO Energy (eV) | 1.5 | -0.8 | -0.6 | 0.9 |

| HOMO-LUMO Gap (eV) | 11.3 | 6.4 | 6.9 | 9.0 |

| Dipole Moment (Debye) | 3.1 | 2.5 | 2.6 | 2.8 |

Table 3: Hypothetical Mulliken Atomic Charges

| Atom | Hartree-Fock (HF) | B3LYP | M06-2X | MP2 |

| Basis Set | 6-31G | 6-31G | 6-31G | 6-31G |

| N (Isocyanide) | -0.35 | -0.28 | -0.30 | -0.32 |

| C (Isocyanide) | 0.15 | 0.10 | 0.12 | 0.13 |

| N (Formamide) | -0.65 | -0.55 | -0.58 | -0.60 |

| O (Formamide) | -0.50 | -0.42 | -0.45 | -0.47 |

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Caption: A general workflow for quantum chemical calculations on a small molecule.

Caption: Relationship between common quantum chemical methods.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, computational study of this compound. The presented protocols for geometry optimization, frequency calculations, and single-point energy calculations using a combination of DFT, HF, and MP2 methods provide a solid framework for the in-silico characterization of novel small molecules. The illustrative data and workflows serve as a practical resource for researchers in computational chemistry and drug development, enabling the prediction of key molecular properties that are essential for understanding biological activity and guiding further experimental investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. insilicosci.com [insilicosci.com]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 4. google.com [google.com]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 7. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Isocyanophenylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylformamide is a bifunctional organic molecule containing both an isocyanate (-N=C=O) and a formamide (-NHCHO) group. This unique combination of reactive moieties makes it a compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are paramount.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound based on the known properties of related aromatic isocyanates and formamides. It includes postulated decomposition pathways, analogous quantitative data, and detailed experimental protocols for analysis.

Predicted Thermal Stability

The thermal stability of this compound is expected to be governed by the lability of its two primary functional groups. Aromatic isocyanates are known to be reactive at elevated temperatures, while formamides are generally more stable. Decomposition is likely to be a multi-stage process, with the potential for interaction between the isocyanate and formamide groups or their decomposition products.

Based on data from analogous compounds, the onset of decomposition for this compound is predicted to be in the range of 200-350°C. The precise temperature will be influenced by factors such as the heating rate, atmospheric conditions (inert vs. oxidative), and the presence of any impurities or catalysts.

Quantitative Data from Analogous Compounds

To provide a quantitative framework for the expected thermal behavior of this compound, the following tables summarize thermal decomposition data for structurally related compounds.

Table 1: Thermal Decomposition Data of Analogous Aromatic Isocyanates

| Compound | Decomposition Onset (°C) | Key Decomposition Products | Analytical Method | Reference |

| Phenyl Isocyanate | >240 | Aniline, Carbodiimides | Not Specified | [1] |

| 1,3-Diphenyl Urea (precursor to Phenyl Isocyanate) | 350 - 450 | Phenyl Isocyanate, Aniline | Flow Reactor | [1] |

| Toluene Diisocyanate (TDI) based Polyurethanes | ~300 | Tolylenediamines, CO2 | TGA | [2] |

Table 2: Thermal Decomposition Data of Analogous Aromatic Formamides

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Information | Reference |

| Formanilide | 46 - 48 | 271 | Emits toxic fumes of nitrogen oxides upon heating to decomposition. | [3] |

Postulated Decomposition Pathways

The decomposition of this compound is likely to proceed through several competing pathways, primarily involving the isocyanate and formamide functionalities.

Isocyanate Group Decomposition

The isocyanate group is predicted to be the more thermally labile of the two. Potential decomposition pathways include:

-

Dimerization and Trimerization: Isocyanates can react with each other to form cyclic dimers (uretdiones) and trimers (isocyanurates).

-

Carbodiimide Formation: At higher temperatures, isocyanates can lose carbon dioxide to form carbodiimides.

-

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-aminophenylformamide) and carbon dioxide.

Formamide Group Decomposition

The formamide group is generally more stable but can decompose at elevated temperatures via:

-

Decarbonylation: Loss of carbon monoxide to yield the corresponding amine (3-isocyanoaniline).

-

Dehydration: Elimination of water to form an isocyanide (though in this case, the isocyanate is already present).

Interaction and Secondary Reactions

The initial decomposition products can undergo further reactions, leading to a complex mixture of final products. For example, the amine formed from isocyanate hydrolysis could react with another isocyanate molecule to form a urea linkage.

Diagram 1: Postulated Decomposition Pathways of this compound

Caption: Postulated decomposition pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the thermal stability and decomposition of this compound. These are based on standard techniques used for analogous compounds.

Synthesis of this compound

A potential synthetic route involves the dehydration of N-(3-formylphenyl)formamide. A general procedure is adapted from the synthesis of other isocyanides from formamides[4][5][6].

Diagram 2: Experimental Workflow for Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Isocyanophenylformamide in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development. It influences various stages, from synthesis and purification to formulation and bioavailability. 3-Isocyanophenylformamide, with its reactive isocyanate group and polar formamide functionality, presents a unique solubility profile that is essential to characterize for its effective application in pharmaceutical research. This document serves as a technical guide to understanding and determining the solubility of this compound in a range of organic solvents.

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its functional groups and the properties of the organic solvent. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The formamide (-NHCHO) and isocyanate (-NCO) groups are polar and capable of hydrogen bonding (the formamide NH as a donor and the carbonyl and isocyanate oxygens as acceptors).[1][2][3]

-

Aromatic Ring: The phenyl ring provides a non-polar, hydrophobic character to the molecule.

The principle of "like dissolves like" is a useful starting point for predicting solubility.[4][5] Therefore, this compound is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents such as amides (e.g., N,N-dimethylformamide), sulfoxides (e.g., dimethyl sulfoxide), and alcohols are likely to be effective.[1] Conversely, its solubility in non-polar solvents like alkanes is expected to be limited. Aromatic amines, which share structural similarities, generally show good solubility in organic solvents.[6]

Hypothetical Solubility Data

While specific experimental data is unavailable, the following table illustrates how the solubility of this compound could be presented. The values are hypothetical and intended for demonstrative purposes.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 25 | 25.8 | 1.74 |

| Dimethyl Sulfoxide (DMSO) | 25 | 22.1 | 1.49 |

| Acetone | 25 | 15.3 | 1.03 |

| Ethyl Acetate | 25 | 8.5 | 0.57 |

| Methanol | 25 | 12.7 | 0.86 |

| Acetonitrile | 25 | 9.2 | 0.62 |

| Dichloromethane | 25 | 5.4 | 0.36 |

| Toluene | 25 | 1.8 | 0.12 |

| Hexane | 25 | < 0.1 | < 0.007 |

Experimental Protocol: Determination of Solubility by Isothermal Saturation and Gravimetric Analysis

This section details a standard experimental procedure for determining the solubility of this compound in an organic solvent.[7][8][9]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.[7]

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dry residue is achieved.[7][9]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as follows:

Caption: Logic for predicting solvent suitability.

Conclusion

This technical guide provides a comprehensive overview of the key considerations for the solubility of this compound in organic solvents. While specific experimental data is not currently available, the outlined theoretical principles and detailed experimental protocol offer a robust framework for researchers and drug development professionals to determine and understand the solubility profile of this compound. Accurate solubility data is fundamental for the successful development and application of this compound in a pharmaceutical context.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

Formamides as Isocyanate Surrogates in Organic Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the use of formamides as safer, more stable, and readily available surrogates for hazardous isocyanates in a variety of organic transformations. It covers the core methodologies, reaction mechanisms, and practical applications, with a focus on providing actionable experimental details and comparative data.

Introduction: The Need for Isocyanate Surrogates

Isocyanates are a critical class of intermediates in the synthesis of a vast array of valuable materials and molecules, including polyurethanes, pharmaceuticals, and agrochemicals.[1] Their high reactivity, which makes them so useful, is also the source of their significant drawbacks: they are highly toxic, moisture-sensitive, and often difficult to handle and store safely.[2] These challenges have spurred the development of alternative synthetic strategies that avoid the direct use of isocyanates.

Formamides have emerged as promising isocyanate surrogates.[3][4] They are generally stable, less toxic, and readily prepared from the corresponding amines. Through catalytic processes, formamides can be converted in situ into isocyanate equivalents, which can then be trapped by various nucleophiles to generate ureas, carbamates, and other important functional groups in a more atom-efficient and safer manner.[5] This guide delves into the key methodologies that enable this transformation, with a focus on practical experimental details and comparative data to aid in the adoption of these greener synthetic routes.

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling of Formamides

A leading strategy for employing formamides as isocyanate surrogates is the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC). This approach, pioneered by Milstein and coworkers, allows for the direct coupling of formamides with amines and alcohols to produce ureas and carbamates, respectively, with the only byproduct being molecular hydrogen.[2][3][4]

Reaction Mechanism and Catalytic Cycle

The reaction is catalyzed by a ruthenium pincer complex and is proposed to proceed through the catalytic cycle depicted below. The cycle involves the dehydrogenation of the formamide to generate an isocyanate intermediate, which is then trapped by a nucleophile (an amine or alcohol). The catalyst is regenerated with the release of hydrogen gas.[3][5]

Caption: Catalytic cycle for the Ru-catalyzed dehydrogenative coupling.

Quantitative Data: Substrate Scope and Yields

The ruthenium-catalyzed dehydrogenative coupling of formamides with amines and alcohols has been shown to be effective for a wide range of substrates. The following tables summarize the scope of this transformation with representative examples and their corresponding isolated yields.

Table 1: Synthesis of Ureas from Formamides and Amines [2]

| Entry | Formamide | Amine | Product | Yield (%) |

| 1 | N-Methylformamide | Benzylamine | N-Methyl-N'-benzylurea | 95 |

| 2 | N-Methylformamide | Cyclohexylamine | N-Methyl-N'-cyclohexylurea | 92 |

| 3 | N-Benzylformamide | Piperidine | 1-Benzyl-3-piperidine-1-ylurea | 85 |

| 4 | N-Phenylformamide | Morpholine | 1-Morpholino-3-phenylurea | 88 |

| 5 | N-Allylformamide | n-Butylamine | N-Allyl-N'-butylurea | 90 |

Table 2: Synthesis of Carbamates from Formamides and Alcohols [2]

| Entry | Formamide | Alcohol | Product | Yield (%) |

| 1 | N-Methylformamide | Benzyl alcohol | Benzyl methylcarbamate | 85 |

| 2 | N-Methylformamide | Cyclohexanol | Cyclohexyl methylcarbamate | 82 |

| 3 | N-Benzylformamide | Ethanol | Ethyl benzylcarbamate | 78 |

| 4 | N-Phenylformamide | Methanol | Methyl phenylcarbamate | 80 |

| 5 | N-Allylformamide | Isopropanol | Isopropyl allylcarbamate | 75 |

Experimental Protocols

General Procedure for the Synthesis of Ureas: [2] A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium pincer catalyst (0.5 mol%), the corresponding formamide (1.0 mmol), and the amine (1.0 mmol). 1,2-diethoxyethane (0.5 mL) is added as the solvent. The tube is sealed, and the reaction mixture is stirred at 100 °C for 12-20 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea.

General Procedure for the Synthesis of Carbamates: [2] A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium pincer catalyst (0.5 mol%), the corresponding formamide (1.0 mmol), and the alcohol (1.0 mmol). 1,2-diethoxyethane (0.5 mL) is added as the solvent. The tube is sealed, and the reaction mixture is stirred at 135 °C for 4-18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carbamate.

Dehydration of Formamides to Isocyanates

Another major pathway to utilize formamides as isocyanate surrogates is through their direct dehydration. This transformation can be achieved using various reagents, with phosphorus-based reagents and sulfonyl chlorides being the most common.

Dehydration using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful dehydrating agent that can efficiently convert N-substituted formamides into the corresponding isocyanides.[6][7] While the primary product is an isocyanide, this can be seen as a formal isocyanate surrogate in certain applications.

Reaction Mechanism: The mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide.

Caption: Workflow for formamide dehydration using POCl3.

Table 3: Synthesis of Isocyanides from Formamides using POCl₃ [6]

| Entry | Formamide | Product | Yield (%) |

| 1 | N-Benzylformamide | Benzyl isocyanide | 92 |

| 2 | N-(4-Methoxyphenyl)formamide | 1-Isocyano-4-methoxybenzene | 95 |

| 3 | N-Cyclohexylformamide | Cyclohexyl isocyanide | 88 |

| 4 | N-(2-Phenylethyl)formamide | 2-Isocyano-1-phenylethane | 90 |

Experimental Protocol: [6] To a solution of the N-substituted formamide (1.0 mmol) in triethylamine (as both solvent and base) at 0 °C is added phosphorus oxychloride (1.2 mmol) dropwise. The reaction mixture is stirred at 0 °C for 5 minutes. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude isocyanide, which can be further purified if necessary.

Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)

p-Toluenesulfonyl chloride in the presence of a base is another effective system for the dehydration of formamides to isocyanides.[8][9] This method often offers milder reaction conditions compared to POCl₃.

Reaction Mechanism: The reaction proceeds via the formation of a tosylated formamide intermediate, which then undergoes base-mediated elimination to yield the isocyanide.

Caption: Pathway for formamide dehydration with p-TsCl.

Table 4: Synthesis of Isocyanides from Formamides using p-TsCl [9]

| Entry | Formamide | Base | Product | Yield (%) |

| 1 | N-Benzylformamide | Pyridine | Benzyl isocyanide | 98 |

| 2 | N-Dodecylformamide | Pyridine | Dodecyl isocyanide | 95 |

| 3 | 1,6-Hexanediformamide | Pyridine | 1,6-Diisocyanohexane | 90 |

Experimental Protocol: [9] In a round-bottom flask, the N-formamide (1.0 equiv) is dissolved in pyridine (2.0 equiv). p-Toluenesulfonyl chloride (1.5 equiv) is added in portions at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion

The use of formamides as isocyanate surrogates represents a significant advancement in sustainable organic synthesis. The methodologies presented in this guide, particularly the ruthenium-catalyzed dehydrogenative coupling and various dehydration protocols, offer safer and more practical alternatives to the direct use of hazardous isocyanates. The detailed experimental procedures and comparative data provided herein are intended to facilitate the adoption of these greener synthetic strategies in both academic and industrial research settings. As the field continues to evolve, the development of even more efficient and versatile catalytic systems for the conversion of formamides is anticipated, further expanding the utility of this important class of isocyanate surrogates.

References

- 1. Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes) - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03948C [pubs.rsc.org]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles [organic-chemistry.org]

- 7. Highly Efficient Ruthenium-Catalyzed Semi-hydrogenation of Urea Derivatives to Formamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Dehydrogenative Coupling Reactions of Formamide Precursors: A Technical Guide for Chemical Innovation

An in-depth exploration of catalytic strategies for forming C–N, C–O, and C–C bonds using formamides as versatile reagents, critical for applications in medicinal chemistry and materials science.

Dehydrogenative coupling reactions represent a highly efficient and atom-economical approach in modern organic synthesis.[1] By utilizing formamides as stable and readily available precursors, these reactions provide direct pathways to construct essential chemical bonds, such as those in amides, carbamates, and ureas, which are foundational structures in numerous pharmaceutical agents and natural products.[2][3] This guide details the core principles, presents key quantitative data, outlines experimental protocols, and visualizes the underlying reaction mechanisms.

Core Concepts and Mechanisms

Dehydrogenative coupling reactions involving formamides typically proceed via the catalytic activation of a C(sp²)–H bond on the formyl group and an X–H bond (where X is N, O, or C) on a coupling partner.[2][3] The process is generally facilitated by a transition-metal catalyst, which orchestrates the removal of a hydrogen molecule (H₂) as the sole byproduct, thereby maximizing atom economy.[4]

A common mechanistic pathway, particularly in the synthesis of carbamates and ureas, involves the initial dehydrogenation of the formamide to generate a highly reactive isocyanate intermediate.[5] This isocyanate is then trapped in situ by a nucleophile, such as an alcohol or an amine, to yield the final carbamate or urea product.[5] The identity of the metal catalyst—ranging from precious metals like ruthenium to earth-abundant metals like iron and manganese—plays a crucial role in the reaction's efficiency, temperature requirements, and the stability of intermediate species.[6]

Key Dehydrogenative Coupling Reactions

Formamides serve as versatile precursors in a variety of powerful dehydrogenative coupling reactions. Below are key examples with comparative data on their catalytic systems.

This reaction provides a direct route to carbamates, which are important functional groups in pharmaceuticals and protecting groups in organic synthesis. The coupling is typically catalyzed by pincer-ligated iron, ruthenium, or manganese complexes.[5][6]

| Catalyst System | Formamide Substrate | Alcohol Substrate | Temp (°C) | Yield (%) | Reference |

| (iPrPNP)Fe(H)(CO) | N-Methylformamide | Benzyl alcohol | 125 | >95 | [5] |

| (iPrPNP)Fe(H)(CO) | N-Phenylformamide | 1-Butanol | 125 | 93 | [5] |

| Ru-Macho-BH | N-Benzylformamide | Ethanol | 145 | 75 | [6] |

| Mn-Pincer Complex | N-Methylformamide | Cyclohexanol | 150 | High | [6] |

Experimental Protocol: Iron-Catalyzed Carbamate Synthesis [5]

A detailed protocol for the synthesis of benzyl methylcarbamate serves as a representative example.

-

Preparation: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with the iron pincer catalyst (iPrPNP)Fe(H)(CO) (0.02 mmol, 1 mol%), N-methylformamide (2.0 mmol), and benzyl alcohol (2.2 mmol).

-

Reaction Setup: 4 mL of anhydrous toluene is added as the solvent. The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 125 °C.

-

Execution: The reaction mixture is stirred vigorously for 16-24 hours. Progress can be monitored by taking aliquots and analyzing via GC-MS or TLC.

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure carbamate product.

The dehydrogenative coupling of formamides with amines is a powerful method for synthesizing substituted ureas, a common motif in drug candidates.[4] Iron pincer complexes have proven particularly effective for this transformation, even enabling the synthesis of unsymmetrical ureas.[4]

| Catalyst System | Formamide Substrate | Amine Substrate | Temp (°C) | Yield (%) | Reference |

| (iPrPNP)Fe(H)(CO) | N-Butylformamide | Aniline | 120 | 75 | [4] |

| (iPrPNP)Fe(H)(CO) | N-Octylformamide | Benzylamine | 120 | 80 | [4] |

| (iPrPNP)Fe(H)(CO) | N-Methylformamide | Piperidine | 120 | 68 | [4] |

Experimental Protocol: Iron-Catalyzed Unsymmetrical Urea Synthesis [4]

This protocol outlines the synthesis of an unsymmetrical urea from a formamide and a primary amine.

-

Preparation: A thick-walled glass reactor is charged with the iron catalyst (1) (0.015 mmol, 0.5 mol%), the formamide substrate (3 mmol), the amine substrate (3 mmol), and a magnetic stir bar inside a nitrogen-filled glovebox.

-

Reaction Setup: Anhydrous THF (5 mL) is added, and the reactor is sealed tightly.

-

Execution: The reactor is removed from the glovebox and heated in an oil bath at 120 °C for 16 hours with constant stirring.

-

Workup and Purification: After cooling, the reaction mixture is concentrated in vacuo. The crude product is then purified using flash column chromatography to isolate the desired unsymmetrical urea.

Applications in Drug Development and Medicinal Chemistry

The prevalence of amide, carbamate, and urea functionalities in pharmaceuticals makes dehydrogenative coupling a highly relevant strategy for drug discovery and development.[2]

-

Efficiency and Sustainability: These methods avoid the use of toxic reagents like phosgene and isocyanates, which are common in traditional syntheses, and produce hydrogen gas as the only byproduct.[4]

-

Late-Stage Functionalization: The direct C–H activation approach allows for the modification of complex molecules at a late stage of a synthetic sequence, a valuable tool for generating libraries of drug analogues for structure-activity relationship (SAR) studies.

-

Access to Novel Chemical Space: By enabling novel bond formations under relatively mild conditions, these reactions open up new avenues for synthesizing complex molecular architectures that may have been previously inaccessible.

Conclusion

Dehydrogenative coupling reactions using formamide precursors have emerged as a robust and elegant strategy for constructing key chemical bonds. The continued development of more active and selective catalysts, particularly those based on earth-abundant metals, promises to further expand the utility of these reactions. For researchers in drug development and other scientific fields, these methods offer a powerful, efficient, and environmentally benign toolkit for molecular synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-dehydrogenative Coupling Reactions Between Formamidic C(sp2)-H and X-H (X = C, O, N) Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Synthesis of Isocyanate Intermediates: A Technical Guide to Ruthenium-Catalyzed Pathways

For Researchers, Scientists, and Drug Development Professionals

Isocyanates are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and polymers, most notably polyurethanes. The traditional synthesis of these valuable compounds relies on the use of highly toxic phosgene, prompting extensive research into safer and more sustainable catalytic alternatives. Among these, ruthenium-catalyzed methodologies have emerged as a promising frontier. This technical guide provides an in-depth exploration of ruthenium-catalyzed pathways to isocyanate intermediates, focusing on the reductive carbonylation of nitroaromatics and the oxidative carbonylation of amines. It offers a comprehensive overview of the key catalysts, reaction mechanisms, quantitative data, and detailed experimental protocols for researchers in drug development and chemical synthesis.

Reductive Carbonylation of Nitroaromatics: The Primary Ruthenium-Catalyzed Route

The most extensively studied and well-established ruthenium-catalyzed method for generating isocyanate precursors is the reductive carbonylation of nitroaromatic compounds. This process typically proceeds via an "indirect" route, wherein the nitro compound is first converted to a stable carbamate intermediate in the presence of an alcohol. The carbamate can then be isolated and subsequently thermally decomposed to yield the desired isocyanate. This two-step approach is often favored as it circumvents the potential for the highly reactive isocyanate to undergo undesired side reactions under the initial carbonylation conditions.

A range of Group VIII transition metals have been investigated for this transformation, with ruthenium carbonyl complexes demonstrating notable efficacy.

Key Ruthenium Catalysts and Reaction Parameters

The most commonly employed ruthenium catalyst for the reductive carbonylation of nitroaromatics is triruthenium dodecacarbonyl, Ru₃(CO)₁₂. Another effective catalyst is Ru(CO)₃(PPh₃)₂. The reaction is typically carried out under high pressure of carbon monoxide in an alcoholic solvent, which serves as both the solvent and the carbamate-forming reagent. The choice of alcohol can be tailored to produce different alkyl carbamates.

Co-catalysts are often employed to enhance the reaction's selectivity and rate. Tetraalkylammonium halides, such as tetraethylammonium chloride (NEt₄⁺Cl⁻), have been shown to be effective in promoting the formation of carbamates with high selectivity.

Table 1: Performance of Ruthenium Catalysts in the Reductive Carbonylation of Nitroaromatics to Carbamates

| Entry | Nitroaromatic Substrate | Ruthenium Catalyst | Co-catalyst/Additive | Alcohol | Temp. (°C) | CO Pressure (atm) | Time (h) | Conversion (%) | Carbamate Yield (%) | Reference |

| 1 | Nitrobenzene | Ru₃(CO)₁₂ | NEt₄⁺Cl⁻ | Methanol | 160 | 100 | 4 | >99 | 98 (Methyl N-phenylcarbamate) | [1] |

| 2 | p-Chloronitrobenzene | Ru₃(CO)₁₂ | NEt₄⁺Cl⁻ | Ethanol | 160 | 100 | 5 | >99 | 97 (Ethyl N-(4-chlorophenyl)carbamate) | [1] |

| 3 | p-Nitrotoluene | Ru(CO)₃(PPh₃)₂ | NEt₄⁺Cl⁻ | Methanol | 170 | 120 | 6 | 98 | 95 (Methyl N-(p-tolyl)carbamate) | [1] |

| 4 | m-Dinitrobenzene | Ru₃(CO)₁₂ | LiI | Isopropanol | 180 | 150 | 8 | 95 | 90 (Diisopropyl m-phenylenedicarbamate) | N/A |

Note: The data in this table is a representative compilation from multiple sources in the literature and may not be from a single publication. Entries without specific citations are illustrative examples based on general findings in the field.

Experimental Protocol: Synthesis of Methyl N-phenylcarbamate from Nitrobenzene

The following protocol is a representative example of the ruthenium-catalyzed reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate.

Materials:

-

Nitrobenzene

-

Methanol (anhydrous)

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

-

Tetraethylammonium chloride (NEt₄⁺Cl⁻)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature controller

Procedure:

-

The autoclave is charged with nitrobenzene (e.g., 10 mmol), methanol (50 mL), Ru₃(CO)₁₂ (0.1 mol%), and NEt₄⁺Cl⁻ (5 mol%).

-

The autoclave is sealed and purged several times with nitrogen gas, followed by pressurization with carbon monoxide to an initial pressure of 50 atm at room temperature.

-

The reaction mixture is heated to 160 °C with vigorous stirring. The pressure inside the autoclave will increase upon heating. The CO pressure is then adjusted to 100 atm.

-

The reaction is allowed to proceed for 4-6 hours, during which the pressure is maintained at 100 atm.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a fume hood.

-

The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure methyl N-phenylcarbamate.

Proposed Reaction Mechanism

The mechanism of the Ru₃(CO)₁₂-catalyzed reductive carbonylation of nitroarenes to carbamates is complex and has been the subject of detailed investigation. While initially believed to involve ruthenium cluster catalysis, more recent studies suggest that the active catalytic species is a mononuclear ruthenium complex. A plausible catalytic cycle is depicted below.

Caption: Proposed reaction pathway for the ruthenium-catalyzed reductive carbonylation of nitroaromatics.

The reaction is believed to initiate with the reduction of the nitro group to an aniline intermediate, with carbon monoxide acting as the reductant. The resulting aniline then undergoes carbonylation to form the isocyanate, which is subsequently trapped by the alcohol solvent to yield the stable carbamate product. The ruthenium catalyst facilitates both the reduction and carbonylation steps.

Oxidative Carbonylation of Amines

An alternative, though less explored, ruthenium-catalyzed route to isocyanates is the oxidative carbonylation of primary amines. This method offers the advantage of starting from readily available anilines, which are the products of the initial reduction step in the nitroaromatic route. However, this pathway has been more extensively studied with other metals like palladium.

The general transformation involves the reaction of a primary amine with carbon monoxide in the presence of an oxidant.

R-NH₂ + CO + [O] → R-NCO + H₂O

While there is a theoretical potential for ruthenium catalysts to be effective in this transformation, the literature on specific, high-yielding examples is sparse compared to the reductive carbonylation of nitro compounds. Further research is needed to fully establish the viability and scope of ruthenium-catalyzed oxidative carbonylation of amines for isocyanate synthesis.

Logical Workflow for Catalyst Selection and Reaction Optimization

The successful implementation of a ruthenium-catalyzed isocyanate synthesis strategy requires a systematic approach to catalyst selection and reaction optimization. The following workflow outlines the key decision-making steps.

Caption: Decision workflow for developing a ruthenium-catalyzed isocyanate synthesis.

Conclusion

Ruthenium-catalyzed synthesis of isocyanate intermediates, primarily through the reductive carbonylation of nitroaromatics to carbamates, presents a viable and safer alternative to traditional phosgene-based methods. The use of catalysts like Ru₃(CO)₁₂ has shown high efficiency and selectivity for carbamate formation, which can be readily converted to the target isocyanates. While the oxidative carbonylation of amines with ruthenium catalysts is a less developed area, it holds potential for future research. This guide provides a foundational understanding of the current state of the field, offering researchers and drug development professionals the necessary technical details to explore and implement these promising synthetic strategies. Further advancements in catalyst design and mechanistic understanding will continue to enhance the efficiency and applicability of these important transformations.

References

Methodological & Application

Application Notes and Protocols for Aromatic Isocyanides in Polymer Synthesis

Disclaimer: Direct experimental data for the polymerization of 3-isocyanophenylformamide is not available in the current scientific literature. The following application notes and protocols are based on the synthesis and polymerization of structurally related aromatic isocyanides, providing a foundational guide for researchers interested in this class of monomers.

Introduction

Aromatic isocyanides are a versatile class of monomers that can undergo polymerization to form unique helical polymers known as poly(isocyanide)s or poly(isonitrile)s. These polymers are characterized by a rigid helical backbone, which imparts interesting optical, chiroptical, and liquid crystalline properties. The pendant aromatic groups can be functionalized to tune the polymer's solubility, biocompatibility, and to introduce specific functionalities for applications in areas such as drug delivery, chiral separations, and advanced materials.

This document provides an overview of the synthesis of aromatic isocyanide monomers and their subsequent polymerization, with a focus on potential biomedical applications relevant to researchers, scientists, and drug development professionals.

Monomer Synthesis: Aromatic Isocyanides from Formamides

The most common and efficient method for synthesizing aromatic isocyanides is the dehydration of the corresponding N-substituted formamides.[1][2] This two-step process typically involves the formylation of a primary aromatic amine followed by dehydration.

Experimental Protocol: Synthesis of a Generic Aromatic Isocyanide

Step 1: Formylation of an Aromatic Amine

-

In a round-bottom flask, dissolve the desired aromatic amine (e.g., 3-aminobenzonitrile, as an analogue for a functionalized aniline) in an excess of formic acid.

-

Heat the mixture at 60-80 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the formamide product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-aromatic formamide.

Step 2: Dehydration of the Formamide to the Isocyanide

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized N-aromatic formamide in anhydrous dichloromethane or triethylamine.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.[1][2] An excess of a tertiary amine base like triethylamine is used to neutralize the generated HCl.[1]

-

Allow the reaction to stir at 0 °C for 1-2 hours. The reaction is typically rapid.[1]

-

Monitor the reaction by TLC or infrared (IR) spectroscopy, looking for the disappearance of the formamide and the appearance of the characteristic strong isocyanide (-N≡C) stretching band around 2100-2150 cm⁻¹.

-

Once the reaction is complete, quench it by the slow addition of ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure aromatic isocyanide.

Safety Note: Isocyanides are highly toxic, malodorous compounds and should be handled with extreme caution in a well-ventilated fume hood.

Polymerization of Aromatic Isocyanides

Aromatic isocyanides can be polymerized using various transition metal catalysts, with palladium(II) and nickel(II) complexes being the most common. The polymerization is believed to proceed via a living insertion mechanism, allowing for good control over the polymer's molecular weight and dispersity.

Experimental Protocol: Polymerization of a Generic Aromatic Isocyanide

-

In a Schlenk flask under an inert atmosphere, dissolve the aromatic isocyanide monomer in an anhydrous solvent such as toluene or a mixture of toluene and an alcohol.

-

In a separate flask, prepare the catalyst solution. A common initiator is a hydroxyl-functionalized alkyne-Pd(II) complex, which can be synthesized separately.[3]

-

Add the catalyst solution to the monomer solution via a syringe. The typical monomer-to-catalyst ratio ranges from 50:1 to 500:1, depending on the desired molecular weight.

-

Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours to days.

-

Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight and the consumption of the monomer.

-

Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by precipitating the polymer in a non-solvent such as methanol or hexane.

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics

| Parameter | Typical Value | Characterization Technique |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Dispersity (Đ or PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |

| Appearance | Yellow to brown solid | Visual Inspection |

| Solubility | Soluble in chlorinated solvents, THF | Solubility Tests |

Potential Applications in Drug Delivery

Polymers derived from functionalized aromatic isocyanides hold promise for various biomedical applications, particularly in drug delivery. Their rigid, helical structure can provide a scaffold for the attachment of drug molecules, and the pendant groups can be tailored to control solubility, biocompatibility, and drug release kinetics.

Potential Drug Delivery Strategies:

-

Covalent Drug Conjugation: Drug molecules can be covalently attached to the pendant aromatic groups of the polymer. This approach can improve drug stability and solubility.

-

Non-covalent Encapsulation: The hydrophobic core of amphiphilic block copolymers containing a poly(isocyanide) block can encapsulate hydrophobic drugs.[3]

-

Stimuli-Responsive Release: By incorporating stimuli-responsive moieties into the monomer, polymers can be designed to release drugs in response to specific triggers like pH, temperature, or enzymes.

Visualizations

Diagram 1: Synthesis of Aromatic Isocyanide Monomer

Caption: Workflow for the synthesis of an aromatic isocyanide monomer.

Diagram 2: Polymerization of Aromatic Isocyanide

Caption: Experimental workflow for the polymerization of an aromatic isocyanide.

Diagram 3: Potential Drug Delivery Application

Caption: Conceptual diagram of a poly(isocyanide) for drug delivery.

References

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis and controlled self-assembly of poly(phenyl isocyanide)-block-polycarbonate copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Use of 3-Isocyanophenylformamide in Solid-Phase Peptide Synthesis: A Hypothetical Application and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of peptides on a solid support is a cornerstone of modern drug discovery and chemical biology. This document presents a hypothetical application for the use of 3-isocyanophenylformamide as a reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). While direct literature for this specific reagent in SPPS is not currently established, this application note provides a theoretical framework and a detailed protocol based on the known reactivity of isocyanates with primary amines. The described methods are intended to guide researchers in exploring the potential of this compound for creating urea-capped peptides, which can offer unique structural and functional properties, including enhanced stability and receptor affinity.

Introduction

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides.[1] The ability to modify peptides on the solid support ("on-resin") provides a powerful tool for introducing diverse chemical moieties, such as fluorescent labels, polyethylene glycol (PEG) chains, and other functional groups.[2] One such modification is the introduction of a urea cap at the N-terminus of a peptide. Urea-containing peptides have garnered interest in medicinal chemistry due to their potential for improved enzymatic stability and altered pharmacological profiles.

Isocyanates are reactive electrophiles that readily react with the primary amine of the N-terminus of a peptide to form a stable urea bond. This reaction is typically efficient and can be performed under conditions compatible with standard SPPS protocols. This application note outlines a hypothetical protocol for the on-resin N-terminal modification of a peptide using this compound. The formamide group on the phenyl ring may offer additional hydrogen bonding capabilities or a site for further chemical diversification.

Hypothetical Rationale for Using this compound in SPPS

The introduction of a 3-formamidophenylurea moiety at the N-terminus of a peptide could confer several advantageous properties:

-

Enhanced Receptor Binding: The formamide group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets.

-

Improved Stability: Capping the N-terminus with a urea group can protect the peptide from degradation by aminopeptidases.

-

Structural Rigidity: The aromatic ring and urea linkage can introduce conformational constraints to the peptide backbone, which can be beneficial for optimizing biological activity.

-

Platform for Further Derivatization: The formamide proton could potentially be a handle for further chemical modifications, although this would require specific reaction conditions.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the on-resin N-terminal modification of a peptide with this compound. This protocol is based on general procedures for on-resin modifications with isocyanates and should be optimized for specific peptide sequences and resin types.

Materials

-

Peptide-resin with a free N-terminus (synthesized using standard Fmoc-SPPS)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

HPLC grade acetonitrile and water with 0.1% TFA for purification

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Protocol 1: On-Resin N-Terminal Ureidilation

-

Resin Preparation:

-

Following the final Fmoc deprotection step of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine.

-

Wash the resin with DCM (3 x 5 mL) and then with anhydrous DMF (3 x 5 mL).

-

Swell the resin in anhydrous DMF for 30 minutes.

-

-

Coupling Reaction:

-

Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in anhydrous DMF.

-

Add the this compound solution to the swelled peptide-resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture. Note: DIPEA is a non-nucleophilic base that can facilitate the reaction by scavenging any residual acid.

-